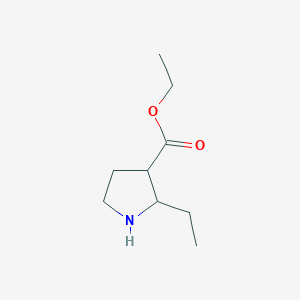

Ethyl 2-ethylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-ethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-8-7(5-6-10-8)9(11)12-4-2/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDBOBDXRPUHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethylpyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . This reaction leads to the formation of the pyrrolidine ring, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : Ethyl 2-ethylpyrrolidine-3-carboxylate is utilized in the synthesis of pharmaceuticals targeting the central nervous system. Its structural features allow it to mimic natural substrates, facilitating interactions with enzymes and receptors involved in neurotransmitter synthesis.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.

2. Organic Synthesis

- Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ester functionality allows for further functionalization through reactions such as alkylation and acylation.

- Chiral Ligand : As a chiral compound, it can act as a ligand in asymmetric catalysis, promoting stereoselective reactions essential for producing specific enantiomers in pharmaceutical applications.

3. Biological Studies

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.

- Antimicrobial Activity : Emerging evidence indicates potential antimicrobial properties against certain pathogens, warranting further investigation into its use as an antimicrobial agent.

Inhibition Studies

In vitro studies have demonstrated that this compound can effectively inhibit enzymes related to neurotransmitter synthesis. For instance, it has shown promising results in binding to active sites of enzymes crucial for dopamine and serotonin pathways.

Mechanism of Action

The mechanism of action of ethyl 2-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites, leading to changes in the conformation and function of the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Key structural variations among pyrrolidine derivatives include substituent type (ethyl, methyl, oxo), ester positioning (1- vs. 3-carboxylate), and functional groups. These differences influence physical properties, reactivity, and biological activity.

Table 1: Structural and Molecular Comparison

Physical Properties

Reactivity and Functional Group Impact

- Oxo Groups: Compounds like Ethyl 3-oxopyrrolidine-1-carboxylate contain a ketone group, increasing susceptibility to nucleophilic attack compared to non-oxo derivatives.

- Ester Position : 1-carboxylate esters (e.g., Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate ) may exhibit different metabolic stability compared to 3-carboxylates due to steric and electronic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-ethylpyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, similar pyrrolidine derivatives are synthesized using potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylacetamide) under reflux conditions . Optimization involves adjusting temperature (e.g., 80°C for 10 hours), stoichiometry of reactants, and purification via silica gel chromatography. Yield and purity can be monitored using LC-MS and NMR to detect byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H NMR is critical for confirming the pyrrolidine ring structure and ester group. For example, the ethyl ester moiety typically shows a triplet at ~1.2 ppm (CH) and a quartet at ~4.1 ppm (CH) . Coupling constants in the pyrrolidine ring protons (~3.0–3.5 ppm) help confirm stereochemistry.

- X-ray Crystallography : Use SHELXTL or WinGX for structure refinement. SHELXL is robust for small-molecule refinement, especially with high-resolution data .

Q. How can researchers assess the stability and degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH) with periodic HPLC analysis can identify degradation products. Long-term storage in inert atmospheres (argon) at -20°C minimizes hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use hybrid methods like PCM (Polarizable Continuum Model) in DFT calculations to account for solvent interactions. Validate against experimental H NMR by comparing calculated vs. observed shifts, adjusting for Boltzmann-weighted conformational ensembles .

Q. What methodologies are recommended for refining the crystal structure of this compound when faced with twinning or disorder?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply PART/SUMP restraints and analyze difference electron density maps. WinGX’s ORTEP can visualize disordered regions .

Q. How should researchers design experiments to investigate the compound’s hydrogen-bonding interactions in solution and solid states?

- Methodological Answer :

- Solid-State : Use X-ray crystallography to identify intermolecular H-bonds (e.g., O–H···N interactions). SHELXPRO can generate hydrogen-bond tables .

- Solution-State : Employ H NMR titration experiments in DMSO-d to monitor chemical shift changes upon adding deuterated solvents like CDOD, which disrupt H-bonding networks .

Q. What strategies are effective for enantiomeric resolution of this compound derivatives?

- Methodological Answer : Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolves enantiomers. Confirm absolute configuration via circular dichroism (CD) or anomalous dispersion in X-ray data .

Data Contradiction Analysis

Q. How can conflicting results from mass spectrometry (MS) and elemental analysis be reconciled during purity assessment?

- Methodological Answer : Discrepancies may arise from isotopic impurities or adduct formation. Cross-validate using HRMS (High-Resolution MS) for exact mass and ICP-OES (Inductively Coupled Plasma-Optical Emission Spectroscopy) to detect metal contaminants. Combine with CHNS elemental analysis for stoichiometric validation .

Q. What statistical approaches are suitable for analyzing reproducibility issues in synthetic yields across multiple batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.